2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-b]pyridazine is a class of compounds that contain a pyridazine ring fused with an imidazole ring . The specific compound you mentioned also has a cyclopropyl group and a 3,5-dimethylphenyl group attached, which may influence its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused imidazo[1,2-b]pyridazine ring, with the cyclopropyl and 3,5-dimethylphenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazo[1,2-b]pyridazine ring, as well as the electron-donating methyl groups on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring could potentially allow for hydrogen bonding .Aplicaciones Científicas De Investigación
- Application : Compound 6 has been identified as a potent, selective, and orally active Tyk2 JH2 inhibitor . It shows promise for treating autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.
- Application : Imidazo[1,2-b]pyridazines, including compound 6, have been explored as IL-17A inhibitors for psoriasis treatment . Their anti-inflammatory properties make them potential candidates.
- Application : Researchers synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives, including compound 6, and evaluated their anti-TB potential. Some compounds showed potent activity against Mycobacterium tuberculosis .
- Application : Compound 6 exhibited favorable liver microsomal stability and Caco-2 permeability, suggesting its potential as an orally administered drug .
- Application : Compound 6 was synthesized using specific reagents and characterized by NMR, HPLC, and LCMS analyses .
Tyrosine Kinase 2 (Tyk2) Inhibition
IL-17A Inhibition for Psoriasis Treatment
Anti-Tubercular Activity
Liver Microsomal Stability and Permeability
Chemical Synthesis and Characterization
Structure-Activity Relationship (SAR)
Mecanismo De Acción
Target of Action
The primary targets of 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide are IL-17A and TYK2 . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TYK2 is a member of the Janus (JAK) family of non-receptor tyrosine kinases, mediating the signaling of pro-inflammatory cytokines .
Mode of Action
This compound acts as an inhibitor for both IL-17A and TYK2 . It suppresses the cytokine-mediated receptor activation of the catalytic domain of TYK2 . For IL-17A, it inhibits the pro-inflammatory cytokine, reducing inflammation and tissue damage .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the signaling pathways of pro-inflammatory cytokines mediated by TYK2 .
Pharmacokinetics
It’s noted that the compound provides encouraging systemic exposures after oral dosing .
Result of Action
The inhibition of IL-17A and TYK2 by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . It can dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Propiedades
IUPAC Name |
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11-7-12(2)9-14(8-11)19-18(23)15-5-6-17-20-16(13-3-4-13)10-22(17)21-15/h5-10,13H,3-4H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJWKYHJTISXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.